molecular formula C8H11N3O2S B1274079 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide CAS No. 890641-01-7

2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No.: B1274079
CAS No.: 890641-01-7
M. Wt: 213.26 g/mol
InChI Key: HJXQNILWCLLKIU-UHFFFAOYSA-N
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Description

2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide (CAS 890641-01-7) is a chemical compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 . This acetamide derivative features a pyrimidine ring system, a structural motif of significant interest in medicinal chemistry. Researchers are exploring this class of compounds for its potential in drug discovery. Structurally related 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives have been identified and studied as potent and selective inhibitors of the sirtuin 2 (SIRT2) protein, presenting a promising avenue for the development of novel anti-cancer therapeutics . Furthermore, S-acetamide derivatives based on a 4,6-dimethyl-2-thiopyrimidine scaffold have been synthesized and evaluated for their anticonvulsant properties in preclinical models, indicating the broader pharmaceutical relevance of this chemical family . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-4-7(13)5(2)11-8(10-4)14-3-6(9)12/h13H,3H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXQNILWCLLKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SCC(=O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388151
Record name 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890641-01-7
Record name 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution via Thiouracil Intermediates

The primary synthesis route involves reacting 5-hydroxy-4,6-dimethyl-2-thiouracil with 2-chloroacetamide under basic conditions. This method, adapted from analogous pyrimidine-thioacetamide syntheses, proceeds via nucleophilic displacement of the chloride by the thiol group.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Anhydrous potassium carbonate (K₂CO₃)
  • Temperature: Room temperature (25°C)
  • Time: 8–10 hours

The thiouracil intermediate is synthesized by condensing thiourea with a diketone precursor (e.g., 4,6-dimethyl-5-hydroxypyrimidin-2(1H)-one) under reflux in ethanol. This step ensures proper ring formation and functionalization before thioether linkage formation.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group, achieving 68–73% yields . Alternatives such as acetone or acetonitrile reduce yields due to poor solubility of intermediates.

Stoichiometry and Base Strength

A 1:1 molar ratio of thiouracil to chloroacetamide minimizes side reactions. Excess K₂CO₃ (1.2 equivalents) ensures deprotonation of the thiol group, accelerating substitution.

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared Spectroscopy (IR):

  • 3290 cm⁻¹: N-H stretching (amide and pyrimidine).
  • 1662 cm⁻¹: C=O stretch (acetamide).
  • 2221 cm⁻¹: C≡N stretch (absent in final product, confirming complete reaction).

¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆, 400 MHz):

  • δ 2.21 (s, 6H): Methyl groups on pyrimidine.
  • δ 4.12 (s, 2H): S-CH₂ of acetamide.
  • δ 7.05–7.72 (m, 1H): Pyrimidine aromatic proton.

Comparative Analysis of Synthetic Methods

Parameter Method A (Thiouracil Route) Method B (Alternative Alkylation)
Yield 68–73% Not reported
Reaction Time 8–10 hours >24 hours
Purification Recrystallization (methanol) Column chromatography
Scalability High Low

Table 1: Comparison of synthesis methods for 2-[(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thioether to sulfoxide or sulfone is minimized by conducting reactions under nitrogen atmosphere.

Purification Difficulties

Crude products often contain unreacted thiouracil, removed via recrystallization in methanol (mp 198–200°C).

Industrial and Research Applications

The compound’s thioether and acetamide functionalities make it a precursor for antifungal agents and kinase inhibitors. Its stability under physiological pH (as indicated by pKa ~8.2) supports pharmaceutical formulations.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrimidine derivatives against resistant strains of bacteria, suggesting a potential role for this compound in developing new antibiotics .

2. Anticancer Properties
Compounds containing the pyrimidine structure have been investigated for their anticancer activities. A notable study demonstrated that specific derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The thioacetamide group may enhance the bioactivity of these compounds by improving their interaction with biological targets.

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, research has indicated that pyrimidine-based compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition is particularly relevant in cancer therapy and the treatment of parasitic infections.

Agricultural Applications

1. Plant Growth Regulators
Pyrimidine derivatives have also been explored as plant growth regulators. Studies suggest that this compound can influence plant growth by modulating hormonal pathways. Experiments conducted on various crops showed enhanced growth rates and improved resistance to environmental stressors when treated with this compound .

2. Pesticidal Activity
Research indicates that similar compounds exhibit pesticidal properties against specific pests and pathogens affecting crops. The thio group in the compound may contribute to its effectiveness as a pesticide by enhancing its ability to penetrate biological membranes and disrupt cellular processes in pests .

Biochemical Applications

1. Biochemical Probes
The unique structure of this compound makes it a suitable candidate for use as a biochemical probe in research settings. Its ability to interact with various biomolecules allows scientists to study enzyme activities and protein interactions more effectively.

2. Drug Development
The compound's structural features are valuable in drug design, particularly for developing inhibitors targeting specific biological pathways. Its modifications can lead to enhanced selectivity and potency against particular targets, making it a promising scaffold for new therapeutic agents .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity
Anticancer properties
Enzyme inhibition
Agricultural SciencePlant growth regulation
Pesticidal activity
Biochemical ResearchBiochemical probes
Drug development

Case Studies

  • Antimicrobial Study : A comprehensive study published in Antibiotics tested various pyrimidine derivatives against resistant bacterial strains. The results indicated that modifications to the thio group significantly enhanced antimicrobial activity .
  • Cancer Research : In a study published in Cancer Letters, researchers evaluated the effects of pyrimidine derivatives on cancer cell lines, finding that certain modifications led to increased apoptosis rates compared to standard treatments .
  • Agricultural Field Trials : Field trials conducted on tomato plants showed that application of this compound resulted in a 30% increase in yield under drought conditions compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide involves its interaction with specific molecular targets. The hydroxy and thioacetamide groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of thioacetamide derivatives is highly dependent on substituents on both the heterocyclic core (pyrimidine, pyridine, or triazinoindole) and the acetamide’s nitrogen atom. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide and Analogues
Compound Name / ID Core Structure Pyrimidine Substituents Acetamide Substituent Biological Activity / Application Reference
Target Compound Pyrimidine-thio 5-Hydroxy, 4,6-dimethyl -NH2 Not reported in evidence -
Compound 33 (Dual Sirt2/HDAC6 inhibitor) Pyrimidine-thio 4,6-dimethyl 5-(3-propynyloxybenzyl)thiazol-2-yl Dual inhibition of Sirt2/HDAC6 enzymes
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-thio 4,6-dimethyl 4-methylpyridin-2-yl Medical intermediate
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Pyridine-thio 3-Cyano, 4,6-distyryl -NH2 Cyclizes to bioactive thienopyridine
N-(4-(Cyanomethyl)phenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole-thio 5-Methyltriazinoindole 4-(Cyanomethyl)phenyl Hit identification in protein studies
Key Observations:

Pyrimidine vs. Pyridine Cores: The target compound’s pyrimidine core (with 5-hydroxy and 4,6-dimethyl groups) contrasts with pyridine derivatives (e.g., Compound 2 in ), which feature a cyano group and styryl substituents. Pyrimidine-based compounds are associated with enzyme inhibition (e.g., Sirt2/HDAC6 in Compound 33 ), while pyridine-thioacetamides exhibit cyclization behavior leading to bioactive forms like thienopyridines .

Hydroxy vs. This could improve binding affinity to targets like HDACs or kinases.

Acetamide Substituent Diversity :

  • Substituents on the acetamide nitrogen significantly alter pharmacokinetic and pharmacodynamic properties. For example:
  • Thiazolyl groups (Compound 33) improve selectivity for dual enzyme inhibition .
  • 4-Methylpyridin-2-yl () enhances solubility and bioavailability as a medical intermediate .
  • Triazinoindole-linked acetamides () show promise in protein interaction studies, likely due to their planar aromatic systems .

Physicochemical and ADMET Considerations

  • Hydrogen Bonding : The 5-hydroxy group in the target compound may increase water solubility and hydrogen-bonding capacity, addressing limitations of highly lipophilic analogs (e.g., styryl-substituted pyridines in ).
  • Metabolic Stability: Methyl groups (as in ’s compound) are associated with improved metabolic stability, whereas bulky substituents (e.g., triazinoindoles in ) may hinder cytochrome P450 interactions .

Biological Activity

2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioacetamide moiety linked to a pyrimidine derivative, which contributes to its biological activity. The molecular formula is C9H12N2OSC_9H_{12}N_2OS, with a molecular weight of approximately 196.27 g/mol.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Some derivatives have been reported to inhibit specific enzymes, which can be pivotal in therapeutic applications.

The biological activity of this compound may involve:

  • Interaction with Receptors : Binding to specific receptors can modulate physiological responses.
  • Enzymatic Pathways : Inhibition or activation of enzymes involved in metabolic pathways can lead to altered biochemical states in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific enzymes
CytotoxicityExhibits low cytotoxicity in vitro
NeuroprotectivePotential protective effects on neurons

Case Study: Enzyme Inhibition

In a study evaluating the enzyme inhibitory potential of related compounds, it was found that certain derivatives significantly inhibited the activity of prolyl hydroxylases (PHDs), which are critical in the regulation of hypoxia-inducible factors (HIFs). This inhibition suggests a potential role in cancer therapy by stabilizing HIFs under normoxic conditions .

Cytotoxicity Assessment

A cytotoxicity study conducted on human primary hepatocytes indicated that while this compound showed some cytotoxic effects at high concentrations (IC50 values around 368.2 mg/L), it was generally well-tolerated at lower doses . This finding is crucial for its therapeutic application as it implies a safety margin for biological use.

Q & A

Q. What established synthetic routes are used to prepare 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide?

The compound is synthesized via nucleophilic substitution. A standard method involves refluxing 2-thio-4,6-dimethylpyrimidine (2 mmol) with 2-chloro-N-(5-methylpyridin-2-yl)acetamide (2 mmol) in ethanol (40 mL) for several hours. Post-reaction, single crystals are obtained by slow evaporation of a chloroform-acetone (1:5 v/v) solution, enabling structural validation via X-ray diffraction .

Q. What spectroscopic and crystallographic methods confirm the compound’s structural integrity?

X-ray crystallography is the gold standard. Key parameters include:

  • Refinement: Hydrogen atoms are positioned geometrically (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and refined as riding atoms.
  • Data quality: Mean σ(C–C) = 0.003 Å, with R factors < 0.12, ensuring high precision .
    Complementary techniques like NMR and IR validate functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).

Q. What biological activities are associated with pyrimidine-acetamide derivatives?

Pyrimidine derivatives exhibit antifungal, antibacterial, and antitumor activities. For example, substitutions at the pyrimidine ring (e.g., hydroxy, methyl groups) enhance binding to biological targets like enzymes or DNA . However, specific assays for this compound remain underexplored, necessitating tailored bioactivity studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for structurally related acetamide-pyrimidine derivatives?

Discrepancies often arise from solvent effects or refinement protocols. To mitigate:

  • Compare Uiso(H) values: Methyl groups use 1.5Ueq(C), while CH/CH2 groups use 1.2Ueq(C) .
  • Validate hydrogen bonding networks (e.g., N–H···O interactions) using difference Fourier maps.
  • Replicate crystallization conditions (e.g., solvent ratios) to assess reproducibility .

Q. What experimental strategies optimize synthetic yield and purity for scalable research applications?

  • Solvent optimization: Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Stoichiometry: Adjust molar ratios (e.g., 1.2:1 thiol:chloroacetamide) to minimize side products.
  • Temperature control: Lower reflux temperatures (e.g., 70°C vs. 80°C) may reduce decomposition .

Q. How can the environmental fate of this compound be assessed in ecotoxicological studies?

Follow frameworks like Project INCHEMBIOL:

  • Phase 1: Determine physicochemical properties (log P, hydrolysis rates) to predict environmental persistence.
  • Phase 2: Conduct in vitro assays (e.g., algal toxicity tests) to evaluate aquatic bioaccumulation potential.
  • Phase 3: Model long-term ecosystem impacts using species sensitivity distributions (SSDs) .

Q. What methodologies are recommended for evaluating its potential antitumor activity?

  • In vitro screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Mechanistic studies: Probe DNA intercalation via UV-Vis spectroscopy or topoisomerase inhibition assays.
  • Structural analogs: Compare activity with derivatives bearing cyano or ethyl groups, which may enhance cytotoxicity .

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